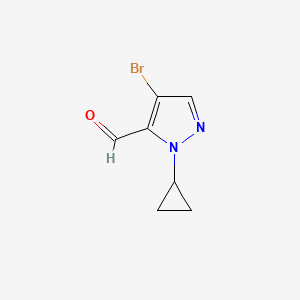![molecular formula C6H9NO B13514701 1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
1-Azaspiro[3.3]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.3]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-one can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route involving cycloaddition and reduction is scalable and can be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Azaspiro[3.3]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a bioisostere of piperidine, making it valuable in the design of biologically active compounds.
Medicine: Incorporated into anesthetic drugs like bupivacaine to create new analogues with high activity.
Mecanismo De Acción
The mechanism of action of 1-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets similar to those of piperidine. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with various receptors and enzymes, influencing biological pathways. This interaction can modulate the activity of neurotransmitters and other signaling molecules .
Comparación Con Compuestos Similares
- 2-Azaspiro[3.3]heptane
- 3-Azaspiro[3.3]heptane
- 4-Azaspiro[3.3]heptane
Comparison: 1-Azaspiro[3.3]heptan-3-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable bioisostere of piperidine. Compared to its analogues, this compound exhibits higher stability and activity in certain applications .
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
1-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-5-4-7-6(5)2-1-3-6/h7H,1-4H2 |
Clave InChI |
SVYWYSASRHFPPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(=O)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
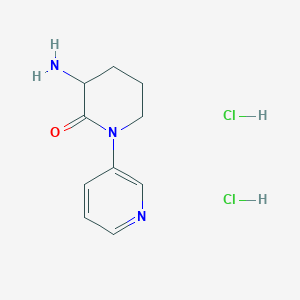
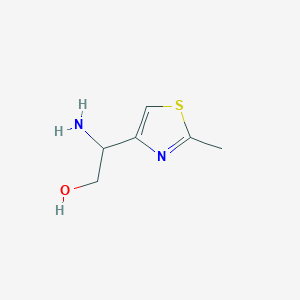
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
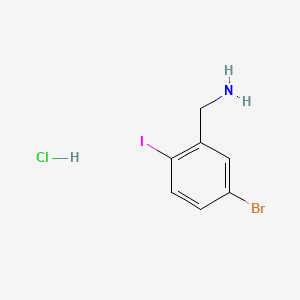
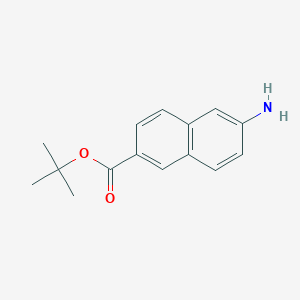
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)


![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
